molecular formula C9H7ClF3N3 B8194016 4-Chloro-2-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-2-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8194016
M. Wt: 249.62 g/mol
InChI Key: CNWWNQYAJHCUJG-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound characterized by its pyrrolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoroethyl group is introduced through a nucleophilic substitution reaction involving a trifluoroethyl halide.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the production process, ensuring the compound is produced in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 4-Chloro-2-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine has shown promise in biological assays, potentially acting as a lead compound for drug discovery.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which 4-Chloro-2-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-7-(2,2,2-trifluoroethyl)-1H-indazole

  • 2-Methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Chloro-2-methyl-7-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness: 4-Chloro-2-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific structural features, such as the presence of the trifluoroethyl group and the pyrrolopyrimidine core. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-chloro-2-methyl-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3/c1-5-14-7(10)6-2-3-16(8(6)15-5)4-9(11,12)13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWWNQYAJHCUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2CC(F)(F)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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